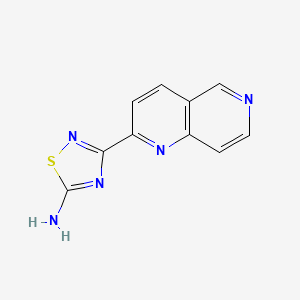
3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both naphthyridine and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,6-naphthyridine with thiocarbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted naphthyridine derivatives.
科学的研究の応用
3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(1,6-Naphthyridin-2-yl)benzoic acid
- 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones
Uniqueness
3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both naphthyridine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds.
特性
分子式 |
C10H7N5S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
3-(1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H2,11,14,15) |
InChIキー |
HUIVJSIYQPWTFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C=NC=C2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


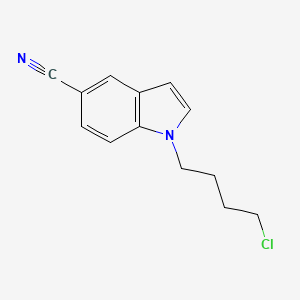
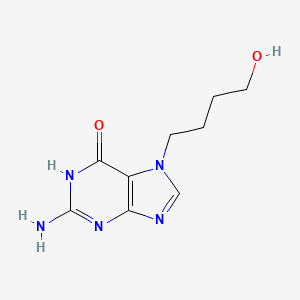
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
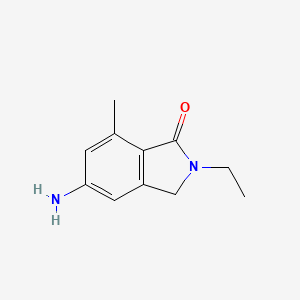
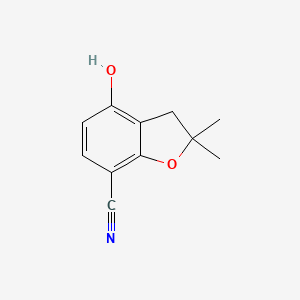

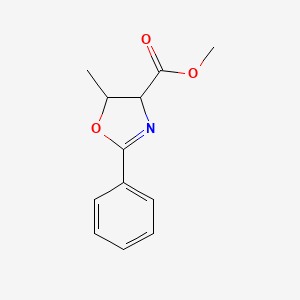
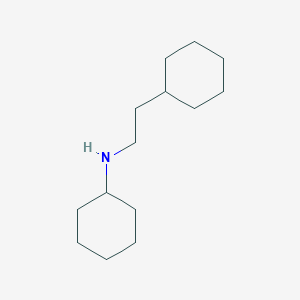
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

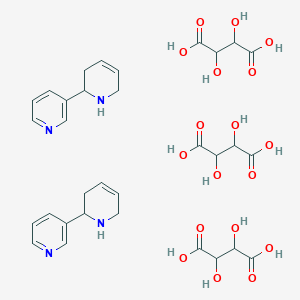
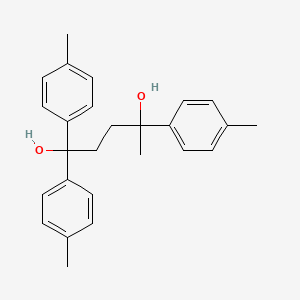

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
